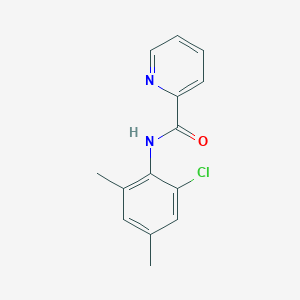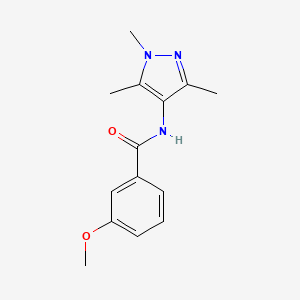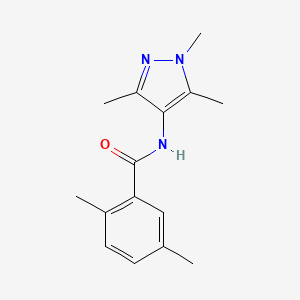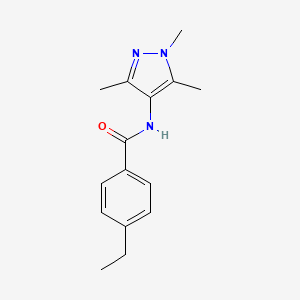
3-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide, also known as JNJ-54175446, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives and is synthesized through a multistep process. In
Wirkmechanismus
The mechanism of action of 3-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide involves the inhibition of beta-secretase. Beta-secretase is an enzyme that is involved in the production of beta-amyloid, a protein that is found in the brains of Alzheimer's patients. By inhibiting the activity of beta-secretase, 3-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide can reduce the production of beta-amyloid and potentially slow the progression of Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the activity of beta-secretase and reduce the production of beta-amyloid. In vivo studies have shown that this compound can cross the blood-brain barrier and reduce the levels of beta-amyloid in the brains of mice. These findings suggest that 3-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has the potential to be an effective treatment for Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide is that it has been shown to be effective in inhibiting beta-secretase and reducing the production of beta-amyloid in vitro and in vivo. This makes it a promising candidate for the development of Alzheimer's disease treatments. However, one of the limitations of this compound is that it has not yet been tested in clinical trials. Further research is needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the study of 3-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide. One direction is the development of more potent and selective beta-secretase inhibitors. Another direction is the study of the potential therapeutic applications of this compound for other neurodegenerative diseases such as Parkinson's disease and Huntington's disease. Additionally, further research is needed to determine the safety and efficacy of this compound in clinical trials.
Synthesemethoden
The synthesis of 3-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide involves a multistep process. The first step involves the reaction of 4-chloro-3-nitrobenzoic acid with 1,3,5-trimethylpyrazole to produce 3-nitro-4-(1,3,5-trimethylpyrazol-4-yl)benzoic acid. The second step involves the reduction of the nitro group to an amino group using a reducing agent such as iron powder. The final step involves the acylation of the amino group with 3-methylbenzoyl chloride to produce 3-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide.
Wissenschaftliche Forschungsanwendungen
3-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has been studied for its potential therapeutic applications. One of the main areas of research is its potential as a treatment for Alzheimer's disease. Studies have shown that this compound can inhibit the activity of beta-secretase, an enzyme that is involved in the production of beta-amyloid, a protein that is found in the brains of Alzheimer's patients. By inhibiting the activity of beta-secretase, 3-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide can reduce the production of beta-amyloid and potentially slow the progression of Alzheimer's disease.
Eigenschaften
IUPAC Name |
3-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-9-6-5-7-12(8-9)14(18)15-13-10(2)16-17(4)11(13)3/h5-8H,1-4H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZPDXPKTRZWLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(N(N=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

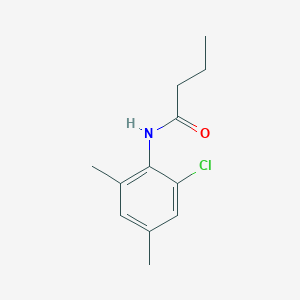



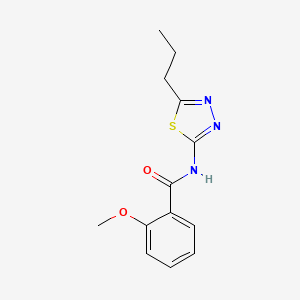
![N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B7458913.png)

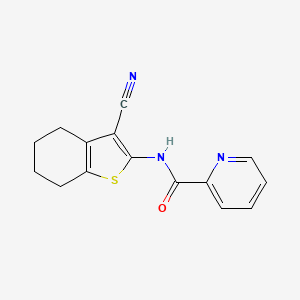
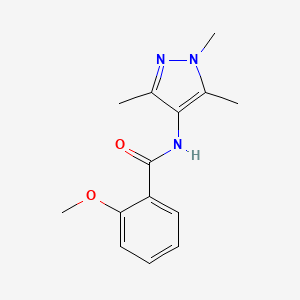
![2-(2-bicyclo[2.2.1]heptanyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide](/img/structure/B7458937.png)
